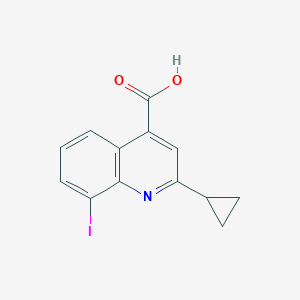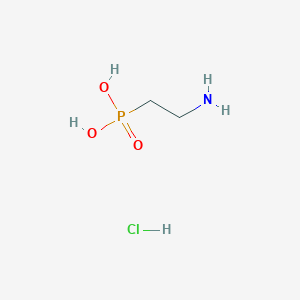
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine is a fluorinated organic compound that belongs to the class of pyridines. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by the fluorine atoms, such as increased lipophilicity and metabolic stability, contribute to its significance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process involves the use of trifluoromethylating agents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, under radical conditions . The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent, like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and acetic acid.
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity . The compound may inhibit or activate specific signaling pathways, resulting in desired biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-(Difluoromethyl)pyridine: Lacks the trifluoromethyl group, leading to variations in reactivity and applications.
3-(Difluoromethyl)-5-(trifluoromethyl)pyridine: Positional isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness
5-(Difluoromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H4F5N |
|---|---|
Molecular Weight |
197.10 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-1-2-5(13-3-4)7(10,11)12/h1-3,6H |
InChI Key |
RGLDNTRTJCRCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)

![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)

![4-Bromo-3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]pyrazole](/img/structure/B13710573.png)
